

Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, a heterocyclic compound of interest in pharmaceutical research. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2945	Strong	C-H stretch (aliphatic)
2840	Medium	C-H stretch (aliphatic)
2785	Medium	C-H stretch (aliphatic)
1690	Strong	C=O stretch (ketone)[1]
1590	Medium	C=C stretch (aromatic)

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, the following tables provide predicted data based on standard chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.70	dd	1H	H-2' (Pyridine)
~8.60	dd	1H	H-6' (Pyridine)
~7.90	dt	1H	H-4' (Pyridine)
~7.40	dd	1H	H-5' (Pyridine)
~3.50	m	1H	H-3 (Pyrrolidine)
~3.20	m	1H	H-5a (Pyrrolidine)
~2.90	m	1H	H-5b (Pyrrolidine)
~2.60	m	1H	H-2a (Pyrrolidine)
~2.40	s	3H	N-CH ₃
~2.30	m	1H	H-2b (Pyrrolidine)
~2.10	m	2H	H-4 (Pyrrolidine)

Table 3: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~198.0	C=O
~153.0	C-6' (Pyridine)
~150.0	C-2' (Pyridine)
~137.0	C-4' (Pyridine)
~133.0	C-3' (Pyridine)
~123.5	C-5' (Pyridine)
~58.0	C-5 (Pyrrolidine)
~56.0	C-2 (Pyrrolidine)
~45.0	C-3 (Pyrrolidine)
~42.0	N-CH ₃
~25.0	C-4 (Pyrrolidine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
190	Moderate	[M] ⁺ (Molecular Ion)
106	High	[C ₆ H ₄ NO] ⁺ (Nicotinoyl fragment)
84	High	[C ₅ H ₁₀ N] ⁺ (1-Methylpyrrolidine fragment)
57	Moderate	[C ₃ H ₅ N] ⁺

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.

Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through the reaction of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:

- A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.
- The reaction mixture is stirred at room temperature.
- The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel (SiO₂ PF-254).[1]
- The TLC is developed using a solvent system of chloroform, methanol, and concentrated ammonia (90:10:1 v/v/v).[1]

Spectroscopic Analysis

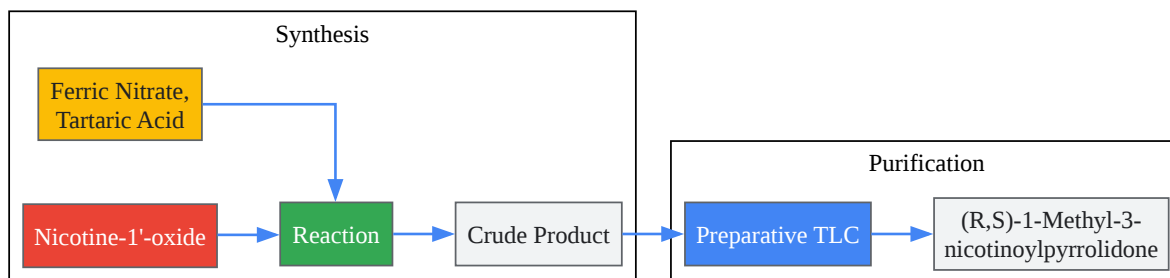
A small quantity of the purified **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**, as a neat liquid, is placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio.

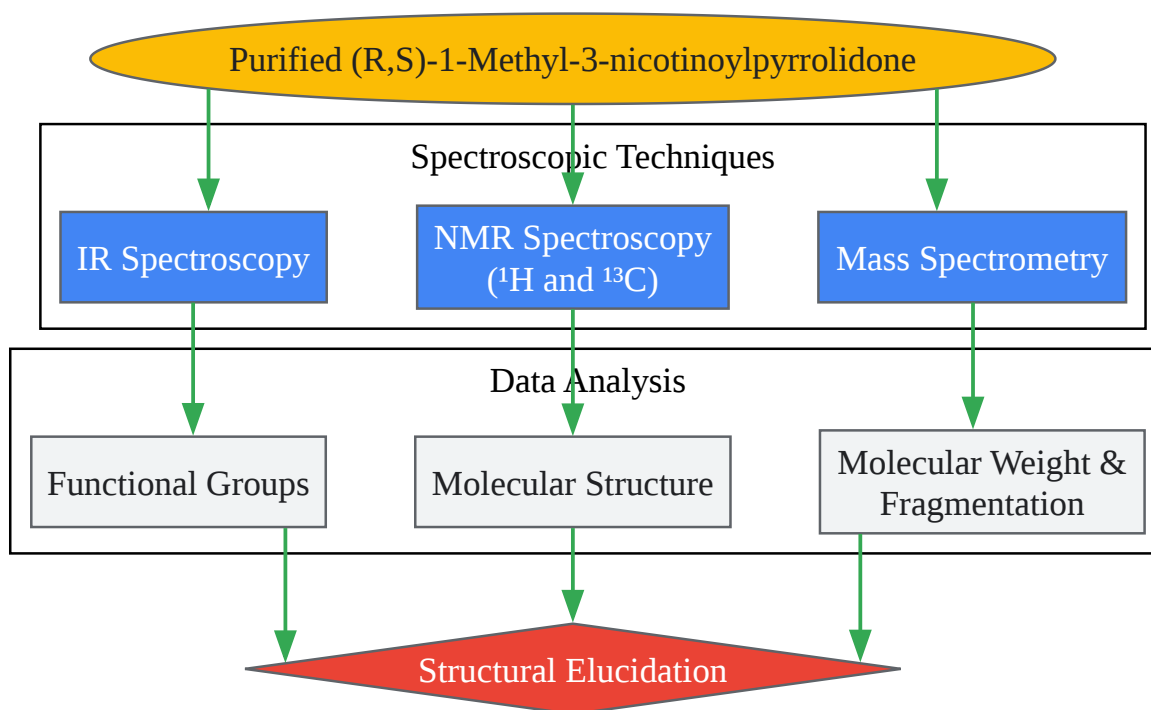
Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.



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Caption: Synthetic workflow for **(R,S)-1-Methyl-3-nicotinoylpyrrolidone**.



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Caption: Workflow for spectroscopic analysis and structure elucidation.

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- To cite this document: BenchChem. [Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014853#spectroscopic-data-nmr-ir-ms-for-r-s-1-methyl-3-nicotinoylpyrrolidone>]

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